5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur as a heteroatom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method involves the reaction of 5-bromothiophene-2-sulfonamide with 3-methylphenylamine under specific conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction, leading to different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent, particularly against drug-resistant bacterial strains.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other biologically active molecules and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial survival . The exact molecular pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide include other thiophene derivatives such as:
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but different alkyl groups, which can affect their biological activity and applications.
2-bromo-3,3-difluoroallyl benzyl sulfide: Another thiophene derivative with different substituents, leading to varied chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S2/c1-8-3-2-4-9(7-8)13-17(14,15)11-6-5-10(12)16-11/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHSRPSWMFYLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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